

Adjusting experimental parameters for studying 14-Methoxymetopon in different species

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Compound of Interest

Compound Name: 14-Methoxymetopon

Cat. No.: B146635

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Technical Support Center: 14-Methoxymetopon Experimental Parameters

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **14-Methoxymetopon**. The information is designed to address specific issues that may be encountered when adjusting experimental parameters across different species.

Frequently Asked Questions (FAQs)

Q1: What is **14-Methoxymetopon** and what is its primary mechanism of action?

A1: **14-Methoxymetopon** is a potent and highly selective μ -opioid receptor (MOR) agonist.^[1] It is a derivative of metopon with a methoxy group at the 14-position, which significantly enhances its analgesic potency.^[2] Its primary mechanism of action is the activation of μ -opioid receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the central and peripheral nervous systems.^[3] This activation leads to a cascade of intracellular events, ultimately resulting in analgesia.

Q2: How does the potency of **14-Methoxymetopon** compare to other opioids like morphine?

A2: **14-Methoxymetopon** is significantly more potent than morphine. When administered systemically, it can be around 500 times more potent than morphine.^{[2][4][5]} This potency is

even more pronounced with spinal or supraspinal administration, where it can be up to a million times greater than morphine.[2][4][5] In some animal models, such as the acetic acid writhing test in mice, its potency can be up to 20,000 times that of morphine.[1]

Q3: What are the reported advantages of **14-Methoxymetopon** over traditional opioids?

A3: Preclinical studies suggest that **14-Methoxymetopon** has an improved safety profile compared to traditional opioids. It exhibits a "ceiling effect" for certain adverse effects, meaning that beyond a certain dose, the severity of these side effects does not increase.[1][2] This has been observed for respiratory depression and gastrointestinal transit inhibition.[1][4][5] Studies in dogs have shown that it induces significantly less respiratory depression, hypotension, and bradycardia compared to equipotent doses of sufentanil.[1][6] Additionally, it has been reported to have a lower potential for producing tolerance and physical dependence compared to morphine.[1][7]

Q4: Which animal species have been used in preclinical studies of **14-Methoxymetopon**?

A4: Preclinical studies of **14-Methoxymetopon** have been conducted in various animal species, primarily rodents (mice and rats) and canines (dogs).[6][8][9][10] These studies have investigated its analgesic effects, side-effect profile, and receptor binding characteristics.

Troubleshooting Guides

Issue 1: High variability in analgesic response between individual animals of the same species.

- Possible Cause 1: Inconsistent Drug Administration. The route and technique of administration can significantly impact drug absorption and bioavailability.
 - Troubleshooting Tip: Ensure all personnel are trained on consistent administration techniques (e.g., subcutaneous, intravenous, intraperitoneal). For oral administration, ensure complete delivery of the dose.
- Possible Cause 2: Differences in Animal Strain. Different strains of the same species can exhibit varying sensitivities to opioids.[11]
 - Troubleshooting Tip: Use a well-characterized and consistent animal strain for all experiments. Report the specific strain used in all publications.

- Possible Cause 3: Environmental Stressors. Stress can alter an animal's baseline pain perception and response to analgesics.
 - Troubleshooting Tip: Acclimatize animals to the experimental environment and handling procedures to minimize stress. Maintain a consistent and controlled environment (e.g., temperature, light-dark cycle).

Issue 2: Discrepancy between in-vitro and in-vivo results.

- Possible Cause 1: Pharmacokinetic Factors. In-vitro assays assess direct receptor interaction, while in-vivo effects are influenced by absorption, distribution, metabolism, and excretion (ADME). **14-Methoxymetopon**'s high lipophilicity, enhanced by the 14-methoxy group, allows for good brain penetration.[1] However, metabolic differences between species can alter its in-vivo efficacy.
 - Troubleshooting Tip: Conduct pharmacokinetic studies in the chosen animal model to determine the bioavailability, half-life, and major metabolites of **14-Methoxymetopon**. This will help in correlating plasma/brain concentrations with observed effects.
- Possible Cause 2: Receptor Reserve. The density of μ -opioid receptors can vary between different tissues and cell lines, which can affect the apparent potency of an agonist.[11]
 - Troubleshooting Tip: When using in-vitro systems, select cell lines with stable and well-characterized μ -opioid receptor expression levels.[3][12] Consider using primary neuronal cultures from the species of interest for more physiologically relevant data.[13]

Issue 3: Difficulty in translating effective doses between species.

- Possible Cause: Allometric Scaling Inaccuracies. While allometric scaling based on body surface area is a common method for dose conversion between species, it may not always be accurate for all compounds.[14][15][16][17]
 - Troubleshooting Tip: Use a pharmacokinetically guided approach for dose extrapolation. [16] This involves determining pharmacokinetic parameters (like clearance) in the initial species and then scaling these parameters to the target species. It is crucial to start with a low dose in the new species and perform a dose-escalation study to determine the effective and safe dose range.

Data Presentation: Quantitative Data Summary

Table 1: In-Vitro Binding Affinities and Potencies of **14-Methoxymetopon**

Receptor Subtype	Assay Type	Species/Cel I Line	Ki (nM)	EC50 (nM)	Reference Compound
μ-opioid (MOR)	Radioligand Binding	Rat Brain	0.01	-	-
μ-opioid (MOR)	[³⁵ S]GTPyS Binding	Rat Thalamic Membranes	-	70.9	DAMGO
μ-opioid (MOR)	[³⁵ S]GTPyS Binding	CHO cells (human MOR)	-	Comparable to DAMGO	DAMGO
δ-opioid (DOR)	Radioligand Binding	Rat Brain	Lower affinity	-	-
κ-opioid (KOR)	Radioligand Binding	Rat Brain	Lower affinity	-	-
Data sourced from multiple preclinical studies. [1] [9]					

Table 2: In-Vivo Analgesic Potency of **14-Methoxymetopon** in Different Species and Models

Species	Analgesic Model	Route of Administration	ED50	Potency vs. Morphine
Mouse	Acetic Acid Writhing	Systemic	-	~20,000x
Mouse	Hot-Plate Test	Subcutaneous (s.c.)	-	~50x
Rat	Tail-Flick Test	Systemic	-	~500x
Rat	Tail Electric Stimulation	Subcutaneous (s.c.)	30 µg/kg	-
Rat	Plus-Maze (Anxiolytic)	Subcutaneous (s.c.)	20-30 µg/kg	-
Dog	Skin-Twitch Reflex	Intravenous (i.v.)	3-12 µg/kg (doses tested)	Equipotent to Sufentanil

ED50 values can vary based on specific experimental conditions. This table provides a comparative overview.[\[1\]](#)[\[6\]](#)[\[8\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocols

Protocol 1: In-Vitro μ -Opioid Receptor Activation Assay using [35 S]GTPyS Binding

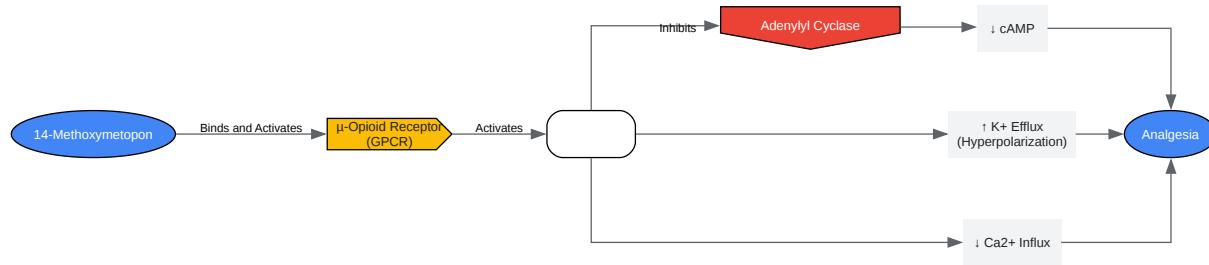
- Membrane Preparation: Homogenize brain tissue (e.g., rat thalamus) or cultured cells expressing the μ -opioid receptor (e.g., CHO-hMOR) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet containing the cell membranes is stored at -80°C.
- Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

- Binding Assay: In a 96-well plate, add the prepared membranes, [³⁵S]GTPyS, and varying concentrations of **14-Methoxymetopon** or a reference agonist (e.g., DAMGO). Non-specific binding is determined in the presence of excess unlabeled GTPyS.
- Incubation: Incubate the plates at 30°C for 60 minutes.
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding and plot the concentration-response curve to determine the EC50 and maximal stimulation (Emax).

Protocol 2: In-Vivo Assessment of Analgesia using the Hot-Plate Test in Mice

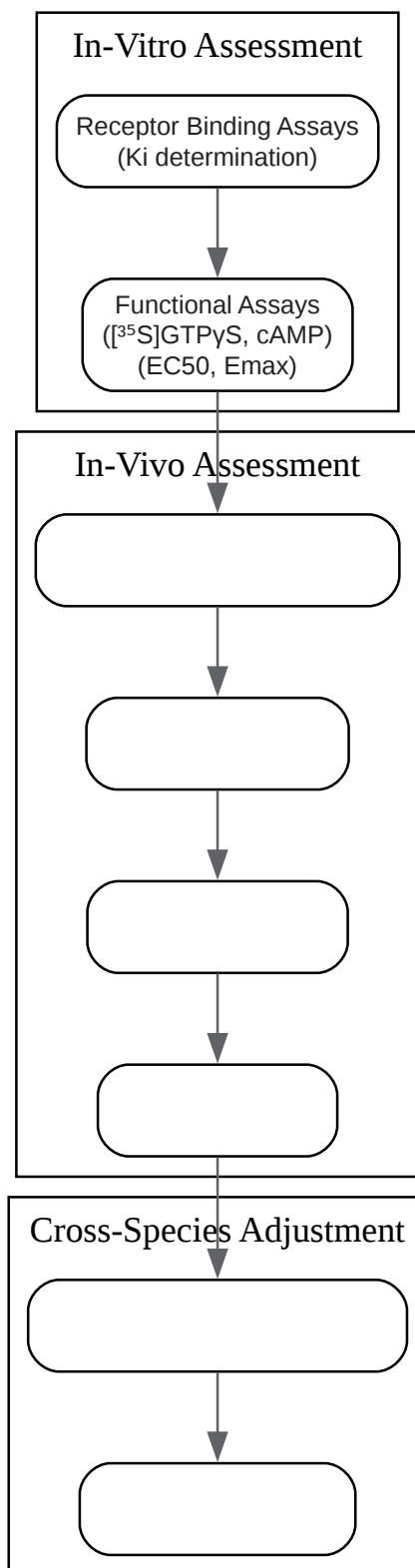
- Animal Acclimatization: Acclimatize male CD-1 mice to the testing room for at least 1 hour before the experiment.
- Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to the first sign of nociception (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
- Drug Administration: Administer **14-Methoxymetopon** or vehicle control subcutaneously (s.c.).
- Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
- Data Analysis: Convert the latency times to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Calculate the ED50 value from the dose-response curve.

Mandatory Visualizations



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Caption: Signaling pathway of **14-Methoxymetopon** via the μ -opioid receptor.



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Caption: Workflow for adjusting **14-Methoxymetopon** experimental parameters.

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